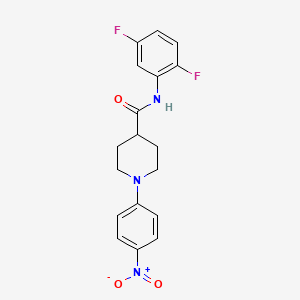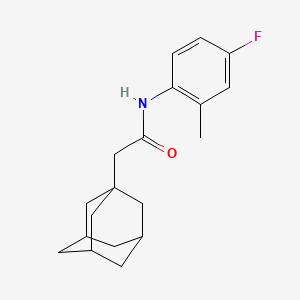![molecular formula C24H26ClN3O5 B4379484 dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate](/img/structure/B4379484.png)
dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate
Overview
Description
Dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate is a complex organic compound with significant importance in various scientific research fields. This compound is recognized for its unique structural attributes, which include an adamantyl group—a structure derived from adamantane—and a pyrazole ring. The inclusion of these elements provides the compound with distinct chemical and biological properties, making it a point of interest for chemists, biologists, and medicinal researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate typically involves multiple steps:
Formation of the Pyrazole Ring: Starting from simple precursors, the pyrazole ring is synthesized through cyclization reactions under controlled temperature and pH conditions.
Attachment of the Adamantyl Group:
Coupling with Terephthalate: The final step involves the coupling of the pyrazole-adamantyl intermediate with dimethyl terephthalate, using catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up through optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow chemistry techniques, high-throughput screening of catalysts, and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate exhibits a range of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to introduce new functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.
Substitution: The chloro group in the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Major products from these reactions depend on the specific reagents and conditions used, and can include hydroxyl derivatives, amides, and ethers.
Scientific Research Applications
Dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate has a broad range of applications:
Chemistry: The compound is used in synthetic chemistry as an intermediate in the production of more complex molecules.
Biology: It is studied for its potential as a biochemical probe, particularly in studying enzyme activity and receptor interactions.
Medicine: The compound's unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways in diseases.
Industry: In industrial applications, it is used in the production of advanced materials, including polymers and coatings with specialized properties.
Mechanism of Action
The mechanism of action for dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate involves its interaction with specific molecular targets. The adamantyl group provides a rigid scaffold that can enhance binding affinity to proteins, while the pyrazole ring can engage in hydrogen bonding and other interactions with active sites. This allows the compound to modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Compared to other similar compounds, dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate stands out due to the presence of the adamantyl and pyrazole groups. Similar compounds include:
1-(1-adamantyl)-4-chloro-1H-pyrazole: Lacks the terephthalate group, which changes its chemical properties and applications.
Dimethyl terephthalate: Lacks the adamantyl-pyrazole component, limiting its interaction with biological targets.
Adamantane derivatives: While having the adamantyl group, they do not have the pyrazole and terephthalate functionalities, which impacts their versatility.
Properties
IUPAC Name |
dimethyl 2-[[1-(1-adamantyl)-4-chloropyrazole-3-carbonyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O5/c1-32-22(30)16-3-4-17(23(31)33-2)19(8-16)26-21(29)20-18(25)12-28(27-20)24-9-13-5-14(10-24)7-15(6-13)11-24/h3-4,8,12-15H,5-7,9-11H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPPIREXJZKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=NN(C=C2Cl)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{butyl[4-(trifluoromethyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4379411.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4379415.png)
![4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4379423.png)
![5-(4-isopropylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4379429.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4379441.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-furamide](/img/structure/B4379447.png)

![4-{4-[(4-isopropylphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B4379469.png)
![methyl 2-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B4379477.png)
![4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B4379481.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4379483.png)

![2-[(3-iodobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4379509.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-[(3-bromophenoxy)methyl]benzamide](/img/structure/B4379517.png)
